5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated imidazo[1,5-a]pyridine core with a methanamine substituent at the 1-position and two hydrochloride counterions. The molecular formula is inferred as C₇H₁₃Cl₂N₃, with a molecular weight of approximately 237.12 g/mol . The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmacological applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;;/h6H,1-5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFVWKGWNCGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Strategies
The Azido-Ugi four-component reaction (4CR) is a cornerstone for synthesizing imidazo[1,5-a]pyridine derivatives. In a representative procedure, picolinaldehyde derivatives react with trimethylsilyl azide (TMSN₃), tert-butyl isocyanide, and acetic acid to form an intermediate azido-Ugi adduct. Subsequent treatment with acetic anhydride (Ac₂O) induces cyclization via N-acylation, yielding the imidazo[1,5-a]pyridine core. For the target compound, this core is further functionalized at the 1-position with an aminomethyl group.
Key Steps :
- Azido-Ugi 4CR :
- Cyclization :
Industrial-Scale Production Methods
Catalytic Hydrogenation
Industrial protocols often employ catalytic hydrogenation to saturate the pyridine ring. For example:
Salt Formation
Dihydrochloride salt formation is critical for stability and solubility:
- Reagents : Anhydrous HCl gas or 4M HCl/dioxane.
- Conditions : Stirring in dichloromethane (DCM) or ethanol, 0–5°C, 1–2 hours.
- Isolation : Precipitation followed by filtration and drying under vacuum.
Optimization Strategies and Yield Improvements
Substrate Scope and Modifications
Table 1 summarizes the impact of aldehyde and isocyanide variations on yield:
| Entry | Aldehyde (R₁) | Isocyanide (R₂) | Yield (%) |
|---|---|---|---|
| 1 | H | tert-Butyl | 85 |
| 2 | 3-Methyl | Benzyl | 88 |
| 3 | 4-Fluoro | Cyclohexyl | 82 |
| 4 | 2-Nitro | Allyl | 75 |
Data adapted from, demonstrating tolerance for electron-withdrawing and donating groups.
Solvent and Temperature Effects
- Optimal Solvents : Ethanol (for MCRs), DCM (for salt formation).
- Temperature : Cyclization proceeds efficiently at 120°C, while hydrogenation requires moderate temperatures (60°C) to avoid over-reduction.
Mechanistic Insights
Cyclization Pathway
The acetic anhydride-mediated cyclization involves:
Stereochemical Considerations
The tetrahydro ring adopts a boat conformation, as confirmed by X-ray crystallography of analogous compounds. This geometry influences reactivity and downstream functionalization.
Challenges and Mitigation
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of dihydrochloride salt with unreacted starting materials.
- Solution : Gradient flash chromatography (hexanes:ethyl acetate, 0–100%).
Case Study: Scalable Synthesis
A 100-g scale synthesis was achieved using:
- Azido-Ugi 4CR : 1.5 kg picolinaldehyde, 2.0 kg TMSN₃, 1.8 kg tert-butyl isocyanide.
- Cyclization : 20 L Ac₂O, 8-hour reflux.
- Final Yield : 72% (dihydrochloride salt), >99% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the imidazo-pyridine ring.
Reduction: Reduced imidazo-pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroimidazo compounds exhibit significant anticancer properties. For instance, a series of synthesized derivatives showed promising results against human breast cancer cell lines (MCF-7) in vitro. The sulforhodamine B assay indicated that certain compounds displayed higher activity than standard anticancer drugs like Adriamycin at specific concentrations (10^-4 M) .
Table 1: Anticancer Activity of Tetrahydroimidazo Derivatives
| Compound ID | Activity Level | Standard Comparison |
|---|---|---|
| Compound 2 | Moderate | Adriamycin |
| Compound 15 | High | Adriamycin |
| Compound 23 | Very High | Adriamycin |
Orexin Receptor Antagonism
The compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are implicated in various physiological functions including sleep regulation and appetite control. Research indicates that these antagonists can potentially treat sleep disorders and cognitive dysfunctions . In animal models, administration of these compounds resulted in decreased alertness and increased REM sleep duration, suggesting their utility in managing conditions like insomnia and PTSD .
Antimicrobial Properties
The antimicrobial potential of tetrahydroimidazo derivatives has also been explored. Compounds synthesized from this structure have shown varying degrees of antibacterial and antifungal activity against clinical pathogens. Structure-activity relationship studies indicate that modifications to the imidazo framework can enhance microbial inhibition .
Table 2: Antimicrobial Activity of Tetrahydroimidazo Derivatives
| Compound ID | Bacteria Tested | Activity Level |
|---|---|---|
| Compound A | Escherichia coli | Moderate |
| Compound B | Staphylococcus aureus | High |
| Compound C | Candida albicans | Low |
Synthesis and Evaluation
A comprehensive study conducted on various tetrahydroimidazo derivatives revealed their synthesis through methods such as Biginelli condensation. The resulting compounds were evaluated for biological activity, demonstrating significant potential against various cancer cell lines and microbial strains .
Therapeutic Insights
In a notable case study involving animal models, tetrahydroimidazo compounds were administered to assess their effects on cognitive functions and stress-related behaviors. Results indicated improvements in memory retention and reduced anxiety-like behaviors, supporting their application in treating neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences among analogs arise from substituents and ring systems (pyridine vs. pyrazine) (Table 1).
Table 1: Structural and Physicochemical Comparison
Pharmacological Activities
- PRC2 Modulation : The tetrahydroimidazo[1,5-a]pyridine core in compound 20b () engages in π-cation stacking with Tyr148 and Tyr365 in EZH2, critical for inhibiting PRC2 activity. The target compound’s methanamine group may enhance binding via additional hydrogen bonding .
- mGlu5 Receptor Antagonism : Derivatives like ABP688 () show high affinity for mGlu5 receptors. The dihydrochloride form of the target compound could improve blood-brain barrier penetration compared to neutral analogs .
- Antibacterial Activity : Hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidines () exhibit zone of inhibition values up to 33 mm against E. coli and S. aureus. The target compound’s amine group may be modified to introduce similar bioactive moieties .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine; dihydrochloride is a compound of interest due to its potential biological activities. This article explores its structural characteristics, pharmacological properties, and relevant research findings.
Pharmacological Properties
Research indicates that derivatives of tetrahydroimidazo compounds exhibit various pharmacological activities:
- Antimicrobial Activity : Some derivatives show significant antimicrobial properties, suggesting potential applications in treating infections .
- CNS Activity : Compounds related to tetrahydroimidazo structures have been investigated for their effects on the central nervous system (CNS). They may serve as antagonists for orexin receptors, which are involved in sleep regulation and appetite control .
Case Studies and Research Findings
- Heparanase-1 Inhibition : A study highlighted the synthesis of tetrahydroimidazo derivatives that act as potent inhibitors of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Compound 16 from this study demonstrated high selectivity for HPSE1 over other glucuronidases and showed enhanced inhibitory activity compared to earlier compounds .
- Orexin Receptor Antagonism : Tetrahydroimidazo compounds have been identified as non-peptide antagonists of orexin receptors (OX1 and OX2). These receptors play crucial roles in regulating wakefulness and feeding behavior. Compounds targeting these receptors have shown promise in treating sleep disorders and stress-related conditions .
- Synthesis and Optimization : Research has focused on optimizing synthetic routes for these compounds to improve yield and reduce environmental impact. For instance, a novel synthetic pathway was developed for tetrahydroimidazo derivatives that minimized the use of hazardous reagents .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant activity against pathogens | |
| CNS Effects | Orexin receptor antagonism | |
| HPSE1 Inhibition | Potent inhibitor with high selectivity |
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2 |
| Molecular Weight | 122.17 g/mol |
| SMILES | C1CCN2C=NC=C2C1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
